1-(difluoromethyl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a difluoromethyl group, a fluorobenzyl group, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorobenzyl azide with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl and triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl and triazole groups can form strong interactions with these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(difluoromethyl)benzene: Shares the difluoromethyl group but lacks the triazole and sulfonamide functionalities.
4-Bromo-1-(difluoromethyl)-2-fluorobenzene: Similar in structure but with different substitution patterns on the benzene ring.
Uniqueness
1-(DIFLUOROMETHYL)-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a difluoromethyl group, a fluorobenzyl group, and a triazole ring, which confer distinct chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C15H15F3N6O2S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H15F3N6O2S/c1-9-13(10(2)24(20-9)14(17)18)27(25,26)22-15-19-8-23(21-15)7-11-3-5-12(16)6-4-11/h3-6,8,14H,7H2,1-2H3,(H,21,22) |
InChI Key |
SKHJLJHBEYJPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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